8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C14H14N6S and its molecular weight is 298.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.10006565 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Compounds related to the specified chemical structure have been synthesized via various methods, focusing on their potential as antimicrobial agents and their reactivity towards different chemical treatments. For example, new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines containing the 1,2,3-triazole moiety have been synthesized, demonstrating the diverse chemical reactions these compounds can undergo and their potential utility in developing novel chemical entities with specific properties (Abdelriheem et al., 2017).
Antimicrobial Activities
- Several studies have synthesized new heterocyclic compounds, including those related to thienopyrimidines and triazolopyrimidines, and evaluated their antimicrobial activities. For instance, some newly synthesized thieno and furopyrimidine derivatives have shown promise in antimicrobial testing, indicating the potential of these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Biological Activities
- The exploration of biological activities, such as herbicidal and plant growth regulating activities, has been a significant area of research. New derivatives of triazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have been synthesized, with some showing notable herbicidal and plant growth regulating activities. This suggests the potential application of these compounds in agriculture and plant science research (Stanoeva et al., 2000).
Pharmacological Potential
- Research into the pharmacological potential of related compounds has uncovered their utility in synthesizing compounds with analgesic, anti-inflammatory, and antimicrobial properties. This highlights the broader relevance of such chemical structures in developing new therapeutic agents (Shaaban et al., 2008).
Properties
IUPAC Name |
11,12-dimethyl-4-[(5-methylpyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c1-8-4-5-16-19(8)6-11-17-13-12-9(2)10(3)21-14(12)15-7-20(13)18-11/h4-5,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQNRWFIVAHDNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NN3C=NC4=C(C3=N2)C(=C(S4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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